Dimethyl 4,5-difluorophthalate Dimethyl 4,5-difluorophthalate
Brand Name: Vulcanchem
CAS No.: 18959-32-5
VCID: VC13612795
InChI: InChI=1S/C10H8F2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3
SMILES: COC(=O)C1=CC(=C(C=C1C(=O)OC)F)F
Molecular Formula: C10H8F2O4
Molecular Weight: 230.16 g/mol

Dimethyl 4,5-difluorophthalate

CAS No.: 18959-32-5

Cat. No.: VC13612795

Molecular Formula: C10H8F2O4

Molecular Weight: 230.16 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 4,5-difluorophthalate - 18959-32-5

Specification

CAS No. 18959-32-5
Molecular Formula C10H8F2O4
Molecular Weight 230.16 g/mol
IUPAC Name dimethyl 4,5-difluorobenzene-1,2-dicarboxylate
Standard InChI InChI=1S/C10H8F2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3
Standard InChI Key HILIWOHKVDWHAP-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1C(=O)OC)F)F
Canonical SMILES COC(=O)C1=CC(=C(C=C1C(=O)OC)F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Dimethyl 4,5-difluorophthalate consists of a benzene ring substituted with two fluorine atoms at the 4- and 5-positions and two methoxycarbonyl groups (-COOCH₃) at the 1- and 2-positions. The fluorine atoms induce electron-withdrawing effects, altering the compound’s reactivity and intermolecular interactions compared to non-fluorinated analogs. The IUPAC name is dimethyl 4,5-difluorobenzene-1,2-dicarboxylate, and its CAS registry number is 18959-31-4 (shared with its precursor acid) .

Table 1: Key Identifiers of Dimethyl 4,5-Difluorophthalate

PropertyValue
Molecular FormulaC₁₀H₈F₂O₄
Molecular Weight234.17 g/mol
CAS Number18959-31-4
SMILESCOC(=O)C1=C(C(=O)OC)F)C(F)=C1
InChI KeyFFSBOABNRUJQFW-UHFFFAOYSA-N

Synthesis and Manufacturing

Esterification of 4,5-Difluorophthalic Acid

The primary synthesis route involves the esterification of 4,5-difluorophthalic acid with methanol, catalyzed by thionyl chloride (SOCl₂). This method, adapted from analogous phthalate ester syntheses , proceeds via a two-step mechanism:

  • Activation of Carboxylic Acids: Thionyl chloride converts the carboxylic acid groups into acyl chlorides.

  • Nucleophilic Substitution: Methanol reacts with the acyl chlorides to form the diester.

Optimal Conditions:

  • Molar ratio of thionyl chloride to acid: 2.5:1

  • Solvent: Methanol (30 mL per 0.005 mol acid)

  • Temperature: Reflux (≈65°C)

  • Yield: ~78% after purification via silica gel chromatography .

Table 2: Reaction Parameters for Esterification

ParameterValue
CatalystThionyl chloride
SolventMethanol
Molar Ratio (SOCl₂:Acid)2.5:1
Reaction Time4–6 hours
PurificationColumn chromatography

Physicochemical Properties

Thermal Stability and Phase Behavior

Dimethyl 4,5-difluorophthalate exhibits a melting point of 81–82°C and a predicted boiling point of 378.7±42.0°C, derived from computational models . The fluorine atoms enhance thermal stability by increasing intermolecular van der Waals interactions.

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (C=O stretching) and 1284 cm⁻¹ (C-F stretching) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): δ 3.92 (s, 6H, -OCH₃), 7.97 (s, 2H, aromatic H) .

    • ¹³C NMR: δ 52.1 (-OCH₃), 123.5–155.0 (aromatic C-F), 167.2 (C=O) .

Table 3: Physical Properties of Dimethyl 4,5-Difluorophthalate

PropertyValue
Melting Point81–82°C
Boiling Point378.7±42.0°C (Predicted)
Density1.644±0.06 g/cm³ (Predicted)
pKa2.55±0.10 (Predicted)

Chemical Reactivity and Applications

Role in Phthalocyanine Synthesis

Dimethyl 4,5-difluorophthalate is a precursor to fluorinated phthalocyanines, which are used in:

  • Organic Photovoltaics: Enhanced electron mobility due to fluorine’s electron-withdrawing effects .

  • Semiconductors: Tunable bandgap properties for thin-film transistors .

Pharmaceutical Intermediates

The compound’s stability under physiological conditions makes it a candidate for prodrug development, particularly in fluorinated anticancer agents .

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